N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound with a unique structure that includes a naphthalene ring, a dimethylamino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of naphthalene-1-yl ethylamine with dimethylamine in the presence of a suitable catalyst. This intermediate product is then reacted with 4-methoxybenzyl chloride under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the naphthalene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various naphthalene derivatives, reduced naphthalene compounds, and substituted amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The naphthalene ring may facilitate the compound’s binding to hydrophobic pockets within proteins, influencing their function. Additionally, the methoxyphenyl group can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications in scientific research and industry. Its structural complexity also sets it apart from simpler compounds like bis(2-ethylhexyl) terephthalate.
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-27(2)22(21-10-6-8-18-7-4-5-9-20(18)21)16-26-24(29)23(28)25-15-17-11-13-19(30-3)14-12-17/h4-14,22H,15-16H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIOEMUCTFVFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)OC)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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